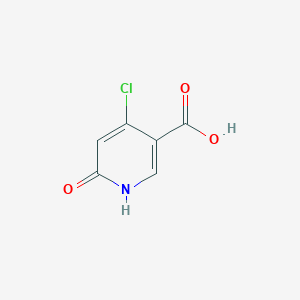

4-Chloro-6-hydroxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAMXXDHIPPOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597775 | |

| Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73038-85-4 | |

| Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-hydroxynicotinic Acid (CAS: 73038-85-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical guide on 4-Chloro-6-hydroxynicotinic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis. As a Senior Application Scientist, my objective is to provide not just a collection of data, but a synthesized resource that explains the causality behind experimental choices and provides a trustworthy foundation for your research and development endeavors. This guide is structured to offer a deep dive into the core characteristics of this compound, from its synthesis and reactivity to its potential applications, all grounded in authoritative scientific literature.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 73038-85-4, is a substituted pyridine derivative. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a chlorine atom on the pyridine ring, makes it a trifunctional scaffold amenable to a wide range of chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73038-85-4 | [1] |

| Molecular Formula | C₆H₄ClNO₃ | [1] |

| Molecular Weight | 173.55 g/mol | [1] |

| IUPAC Name | 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | [2] |

| Synonyms | 4-chloro-6-hydroxypyridine-3-carboxylic acid | [3] |

| Appearance | Solid | [1] |

| Purity | Typically >98% | [1] |

Tautomerism: A Critical Consideration

A crucial aspect of this compound's chemistry is its existence in tautomeric forms. The "hydroxypyridine" form can tautomerize to the "pyridone" form, 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid.[2][3] This equilibrium is influenced by the solvent, pH, and solid-state packing forces. For researchers, understanding this tautomerism is vital as it can significantly impact the molecule's reactivity, hydrogen bonding patterns, and ultimately its biological activity and physical properties.[3][4][5] The pyridone tautomer is often the more stable form in the solid state.

Synthesis and Purification

While a specific, detailed, peer-reviewed synthesis protocol for this compound can be elusive in readily available literature, its structure suggests plausible synthetic strategies based on established pyridine chemistry. A logical retrosynthetic approach would involve the cyclocondensation of a suitable three-carbon synthon with an amine source, followed by chlorination and hydrolysis steps.

Proposed Synthetic Pathway

A feasible synthetic route can be envisioned starting from diethyl malonate and a suitable nitrogen-containing building block, followed by cyclization, chlorination, and saponification.

Diagram 1: Proposed Synthesis of this compound

Caption: A potential synthetic route to this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, illustrative protocol based on common organic synthesis methodologies for related compounds.[6][7] Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

-

Enamine Formation: React diethyl malonate with a suitable C1 synthon and ammonia source to form an enamine intermediate.

-

Cyclization: Induce cyclization of the enamine intermediate, often through heating, to form the dihydroxynicotinic acid ester.

-

Chlorination: Selectively chlorinate the 4-hydroxyl group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is critical and requires careful control of reaction conditions to avoid over-chlorination.

-

Saponification: Hydrolyze the ethyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup to precipitate the final product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Self-Validating Purification: The Role of Spectroscopy

Purity assessment is paramount. A combination of spectroscopic methods should be employed to confirm the structure and purity of the synthesized this compound.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the acidic protons of the carboxylic acid and hydroxyl/amide groups.

-

¹³C NMR: The carbon NMR will confirm the presence of the expected number of carbon atoms, including the carbonyl carbons of the carboxylic acid and the pyridone tautomer.

-

FT-IR: Infrared spectroscopy is particularly useful for identifying the functional groups. Key absorptions would include the O-H stretch of the carboxylic acid and hydroxyl group, the N-H stretch of the pyridone tautomer, and the C=O stretches of the carboxylic acid and pyridone.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

Chemical Reactivity and Derivatization Potential

The three functional groups of this compound offer a rich landscape for chemical modification, making it a valuable scaffold for building molecular diversity in drug discovery and agrochemical research.

Diagram 2: Reactivity and Derivatization Sites of this compound

Caption: Key reaction sites for derivatization.

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality is a prime site for modification. Standard esterification or amidation reactions can be employed to introduce a wide variety of substituents, which can modulate the compound's solubility, lipophilicity, and biological target interactions.[8]

Reactions at the Chloro Group: Gateway to Biaryl Structures

The chlorine atom at the 4-position is a key handle for carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for reacting chloropyridines with boronic acids to form biaryl structures.[9][10][11][12][13] These biaryl motifs are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

-

Reaction Setup: In an inert atmosphere, combine this compound (or its ester derivative), a suitable arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent such as a dioxane/water mixture.

-

Reaction Execution: Heat the mixture, often under microwave irradiation, to drive the reaction to completion.

-

Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the product using column chromatography.

Reactions at the Hydroxyl/Oxo Group

The hydroxyl group (or the N-H of the pyridone tautomer) can be alkylated to introduce further diversity. O-alkylation of the hydroxyl form or N-alkylation of the pyridone form can be achieved using alkyl halides in the presence of a suitable base. This modification can be used to block hydrogen bonding or to introduce specific side chains to probe interactions with biological targets.

Applications in Research and Development

Substituted nicotinic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous natural products and approved drugs.[14][15] They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][16][17]

Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The ability to independently modify the three functional groups allows for a systematic exploration of the structure-activity relationship (SAR) for a given biological target. For instance, derivatives of nicotinic acid have been investigated as potential treatments for cardiovascular diseases and as antibacterial agents.[14][16]

Agrochemicals

Nicotinic acid derivatives are also important in the agrochemical industry.[18][19] They are used as intermediates in the synthesis of herbicides and pesticides. The specific substitution pattern of this compound can be leveraged to design new active ingredients with improved efficacy and selectivity. For example, 6-hydroxynicotinic acid is a known intermediate for pyridylmethylamine pesticides.[20]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source:[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a valuable and versatile chemical building block with significant potential for innovation in both pharmaceutical and agrochemical research. Its trifunctional nature, coupled with the well-established chemistry of the pyridine ring, provides a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its tautomerism and reactivity is key to unlocking its full potential. This guide has aimed to provide a solid technical foundation for researchers and developers working with this promising compound.

References

- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.

- Caron, S., & Hawkins, J. M. (2000). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 2000(12), 1737–1739.

- Combs, A. P., Tadesse, S., Rafalski, M., Haque, T. S., & Lam, P. Y. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

- Gorgani, M., & Zare, A. (2014). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthesis, 46(15), 2021–2026.

- Singh, R., & Kumar, S. (2018). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Applied Organometallic Chemistry, 32(11), e4537.

- Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Medicinal Chemistry Research, 23(12), 4945–4967.

- Mohamed, E. M., Khalil, N. A., Mohamed, K. O., & Zaitone, S. A. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56.

-

PubChem. (n.d.). 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

- Szymańska, E., Bielenica, A., & Wujec, M. (2019).

- Kumar, A., & Singh, R. (2024).

- Lonza AG. (1988). Method for the production of 6-hydroxynicotinic acid.

- G. A. Showell, et al. (1994). Diethyl bis(hydroxymethyl)

- Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Chemical and Pharmaceutical Bulletin, 51(9), 1073-1077.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 11). Leveraging 6-Hydroxynicotinic Acid for Advanced Pesticide Synthesis.

- A. I. Vogel. (1956). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 36, 62.

- Lonza AG. (1993, May 11). Process for the preparation of 2-chloro-5-chloromethyl-pyridine.

- Chen, J., et al. (2021). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Chemistry, 3(3), 876-894.

- A. C. Cope, et al. (1941). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Organic Syntheses, 21, 71.

- Higashi, T., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.

- Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1334-1347.

- Syntex (U.S.A.) Inc. (2002, April 23). Synthesis of compounds useful in the manufacture of ketorolac.

- Zhang, M., et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2845-2851.

- BASF SE. (2013, April 24). Process for preparing 4-hydroxypyridines.

- Lee, K., & Kim, H. (2009).

- Lee, K., & Kim, H. (2009).

- Ferreira, R. J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3185.

- Chengdu Institute of Organic Chemistry of CAS. (1999, December 8). Preparation method of diethyl malonate.

- Wang, X., et al. (2018). Direct synthesis of 4-hydroxycoumarins and 4-hydroxy-6-methyl-2-pyrone containing chroman-4-ones via a silver catalyzed radical cascade cyclization reaction. Organic & Biomolecular Chemistry, 16(33), 6031-6035.

- NINGBO INNO PHARMCHEM CO.,LTD. (2013, October 23). Method for synthesizing 4-chloro-pyridine.

- Khan, I., et al. (2025). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2438362.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agricultural Yields: The Role of 2,6-Dichloronicotinic Acid in Herbicide Synthesis.

- de la Torre, B. G., & Albericio, F. (2018). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 13(10), 921-931.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Agrochemical Advancement: The Role of 2-Hydroxynicotinic Acid in Crop Protection.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis.

- Constellation Pharmaceuticals Inc. (2019, September 30). Crystal forms of 2 - ((4S) -6- (4-chlorophenyl) -1-methyl-4H-benzo [c] isoxazolo [4,5-e] azepin-4-yl) acetamide.

-

PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

- Dömling, A. (2013). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Accounts of Chemical Research, 46(2), 452-463.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xray.uky.edu [xray.uky.edu]

- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [cads.arda.or.th]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-hydroxynicotinic acid is a substituted pyridine derivative with potential applications as a versatile building block in the synthesis of pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on a pyridine ring, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, offering insights into its behavior in various experimental settings and laying the groundwork for its application in research and development. While specific experimental data for this compound is not extensively available in public literature, this guide will provide robust methodologies for its characterization, drawing comparisons with structurally related compounds where applicable.

Chemical and Physical Identity

A solid understanding of the fundamental identifiers and basic properties of this compound is crucial for its proper handling, characterization, and application.

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-oxo-1H-pyridine-3-carboxylic acid | [2] |

| CAS Number | 73038-85-4 | [3] |

| Molecular Formula | C₆H₄ClNO₃ | [3] |

| Molecular Weight | 173.56 g/mol | [3][4] |

| Physical Form | Solid | [3][5] |

| Purity | Typically ≥98% | [3][5] |

| Storage | Inert atmosphere, room temperature | [3] |

Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This section details the key properties of this compound and the experimental protocols for their determination.

Melting Point

The melting point is a fundamental indicator of a compound's purity.[6][7] For pure crystalline solids, a sharp melting point is expected, while impurities typically lead to a depressed and broader melting range.[6][7]

Experimental Protocol for Melting Point Determination (Capillary Method): [10][11]

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind the crystalline sample using a mortar and pestle.[10]

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample. Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. A packed sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting range. This helps in saving time for subsequent, more accurate measurements.[6][7]

-

Accurate Measurement: Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

}

Solubility

Solubility is a critical parameter, especially in drug development, as it affects bioavailability. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[12]

Expected Solubility Profile: this compound possesses both polar (carboxylic acid, hydroxyl/pyridone) and non-polar (chlorinated aromatic ring) features. It is expected to have low solubility in non-polar organic solvents like hexane. Its solubility in water is likely to be pH-dependent due to the acidic carboxylic acid group and the weakly basic/acidic pyridine ring nitrogen and hydroxyl group. It is expected to be more soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of a salt.[8][13]

Experimental Protocol for Qualitative Solubility Determination: [8][12][13]

-

Solvent Selection: A range of solvents should be tested, including water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a representative organic solvent like ethanol or acetone.

-

Sample Preparation: Place approximately 25 mg of the compound into a series of test tubes.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to each test tube in portions.

-

Mixing: After each addition, vigorously shake or stir the test tube for at least 60 seconds.[12]

-

Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent. Partial solubility should also be noted.

-

pH-Dependent Solubility: For the test tube containing 5% NaOH where the compound dissolves, add 6 M HCl dropwise to acidify the solution. The reappearance of a precipitate indicates that the initial dissolution was due to an acid-base reaction.[14]

}

pKa (Acid Dissociation Constant)

The pKa value quantifies the acidity of a compound in a solution. For a molecule with multiple ionizable groups like this compound, there will be multiple pKa values corresponding to the deprotonation of the carboxylic acid and the protonation/deprotonation of the pyridine ring and hydroxyl group.

Expected pKa Values: The carboxylic acid group is expected to have a pKa in the range of 3-5. The pyridine nitrogen's pKa will be influenced by the electron-withdrawing effects of the chloro and carboxyl groups. The hydroxyl group can also exhibit acidic properties, particularly in its pyridone tautomeric form. For comparison, the predicted pKa for the related 5-Chloro-6-hydroxynicotinic acid is 3.38.[8][9]

Experimental Protocol for pKa Determination by Potentiometric Titration: [15][16]

-

Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: Prepare a solution of the compound of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[15][16]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be used.[15]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence point(s).[17]

}

Spectral Properties

Spectroscopic techniques provide valuable information about the chemical structure of a molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for identifying chromophores (light-absorbing groups) within a molecule. The pyridine ring in this compound is a chromophore. The extent of conjugation and the presence of substituents will influence the wavelength of maximum absorbance (λmax).[18] The position of the substituents (chloro and hydroxyl groups) will cause shifts in the absorbance spectrum compared to unsubstituted nicotinic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, characteristic peaks would be expected for:

-

O-H stretch (carboxylic acid): A broad peak around 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong peak around 1700-1725 cm⁻¹

-

C=O stretch (pyridone): A strong peak around 1650 cm⁻¹

-

C=C and C=N stretches (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region

-

C-Cl stretch: A peak in the 600-800 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two protons on the pyridine ring. Their chemical shifts and coupling patterns would be indicative of their positions relative to the substituents. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis. Its derivatives have potential applications in:

-

Pharmaceuticals: Nicotinic acid (niacin) and its derivatives are known for their various biological activities.[19] The structural motifs present in this compound could be incorporated into novel drug candidates.

-

Agrochemicals: This compound can serve as a starting material for the synthesis of herbicides and plant growth regulators.[1]

The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile scaffold for creating libraries of compounds for screening in drug discovery and agrochemical research.

Conclusion

This compound is a chemical intermediate with significant potential in various fields of chemical synthesis. This guide has outlined its key physicochemical properties and provided detailed, field-proven methodologies for their experimental determination. While specific experimental data for this compound is sparse, the provided protocols and comparisons with related structures offer a solid foundation for researchers to characterize and utilize this compound effectively. A thorough understanding and experimental determination of these properties are essential first steps in unlocking the full potential of this compound in the development of new pharmaceuticals and agrochemicals.

References

-

ChemBK. 4-Hydroxynicotinic acid. Available from: [Link].

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].

-

thinkSRS.com. Melting Point Determination. Available from: [Link].

-

University of Alberta. Melting point determination. Available from: [Link].

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link].

-

Westlab Canada. Measuring the Melting Point. Available from: [Link].

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link].

-

SSERC. Melting point determination. Available from: [Link].

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link].

-

MySkinRecipes. This compound. Available from: [Link].

-

ASTM International. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Available from: [Link].

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link].

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link].

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [Link].

-

PubChem. 6-Chloro-4-hydroxynicotinic acid. Available from: [Link].

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link].

-

PubChem. 5-Chloro-6-hydroxynicotinic acid. Available from: [Link].

-

ResearchGate. Crystal structure of 4-hydroxynicotinic acid (a) projected on the bc plane and (b) along the b axis. Available from: [Link].

-

Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available from: [Link].

-

PubChem. 5-Chloro-6-hydroxynicotinic acid. Available from: [Link].

-

PrepChem.com. Synthesis of 6-hydroxynicotinic acid. Available from: [Link].

-

CAS Common Chemistry. 6-Hydroxynicotinic acid. Available from: [Link].

-

PrepChem.com. Synthesis of 6-chloronicotinic acid. Available from: [Link].

-

PubChem. 4-Hydroxynicotinic acid. Available from: [Link].

-

PubChem. 6-Hydroxynicotinic acid. Available from: [Link].

-

Human Metabolome Database. Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Available from: [Link].

- Google Patents. US5082777A - Process for the production of 6-hydroxynicotinic acid.

- Google Patents. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.

-

University of California, Riverside. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link].

-

Solubility of Things. Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. Available from: [Link].

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [Link].

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 8. 5-Chloro-6-hydroxynicotinic Acid CAS#: 54127-63-8 [m.chemicalbook.com]

- 9. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. exchemistry.com [exchemistry.com]

- 17. spectrabase.com [spectrabase.com]

- 18. utsc.utoronto.ca [utsc.utoronto.ca]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Chloro-6-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-6-hydroxynicotinic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, and its role as a versatile building block in the development of novel pharmaceutical and agrochemical agents.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative. The core of its structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with a chlorine atom at the 4-position, a hydroxyl group at the 6-position, and a carboxylic acid group at the 3-position (nicotinic acid being the common name for pyridine-3-carboxylic acid).

The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule. The carboxylic acid group is acidic, the hydroxyl group can exhibit both weakly acidic and hydrogen-bonding properties, and the chlorine atom provides a site for nucleophilic substitution reactions. The nitrogen atom in the pyridine ring is basic and can be protonated.

A summary of its key properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₃ | [1][2] |

| Molecular Weight | 173.56 g/mol | [1] |

| CAS Number | 73038-85-4 | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1][2] |

| InChI Key | VHAMXXDHIPPOHE-UHFFFAOYSA-N | [1] |

The tautomeric nature of the 6-hydroxypyridine moiety is a crucial aspect of its structure. It can exist in equilibrium between the "hydroxy" form (6-hydroxypyridin-3-carboxylic acid) and the "oxo" or "pyridone" form (6-oxo-1,6-dihydropyridine-3-carboxylic acid). This tautomerism can influence its reactivity and intermolecular interactions.

Caption: Conceptual workflow for the synthesis of a hydroxynicotinic acid derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier. Generally, it is advised to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Storage should be in an inert atmosphere at room temperature. [1]

Conclusion

This compound is a key heterocyclic compound with significant potential in the fields of pharmaceutical and agrochemical research. Its unique molecular structure, characterized by multiple reactive sites, makes it a versatile building block for the synthesis of a diverse range of novel molecules. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. 5-Chloro-6-hydroxynicotinic acid. [Link]

-

PubChem. 6-Chloro-4-hydroxynicotinic acid. [Link]

-

Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

-

ACS Publications. Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. [Link]

-

PrepChem.com. Synthesis of 6-hydroxynicotinic acid. [Link]

- Google Patents. US5082777A - Process for the production of 6-hydroxynicotinic acid.

Sources

IUPAC name for 4-Chloro-6-hydroxynicotinic acid

An In-Depth Technical Guide to 4-Chloro-6-hydroxynicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group (existing in tautomeric equilibrium with a keto form), and a chlorine atom—provides multiple reaction sites for chemical modification. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthetic routes, spectroscopic characterization, and its applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both foundational knowledge and practical insights.

Chemical Identity and Tautomerism

This compound is systematically known by several names, which reflects its structural features and, most importantly, its existence in a state of tautomeric equilibrium.

The IUPAC name for the enol form is This compound . However, extensive studies on related hydroxypyridines have shown that the keto form is often the more stable tautomer, particularly in the solid state and in polar solvents.[1][2] The IUPAC name for this keto tautomer is 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid . For the purpose of this guide, we will primarily refer to the compound by its common name, this compound, while acknowledging the predominance of the keto tautomer.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 73038-85-4 | [3] |

| Molecular Formula | C6H4ClNO3 | |

| Molecular Weight | 173.55 g/mol | [4] |

| InChI | InChI=1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Canonical SMILES | C1=C(C(=O)NC=C1Cl)C(=O)O |

The tautomeric equilibrium between the enol and keto forms is a critical aspect of the chemistry of this compound, influencing its reactivity and physical properties. The stability of the keto form can be attributed to the greater strength of the C=O double bond compared to the C=C double bond and the amide resonance stabilization within the pyridone ring.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2. It is a solid at room temperature, and its high melting point is indicative of strong intermolecular forces, such as hydrogen bonding, facilitated by the carboxylic acid and the pyridone functionalities.

Table 2: Physicochemical Properties

| Property | Value | Source/Note |

| Physical Form | Solid | |

| Color | White to light yellow | [5] |

| Melting Point | ≥300 °C | [5] (Data for the related isomer 5-Chloro-6-hydroxynicotinic acid) |

| pKa | Predicted: 3.38 ± 0.50 | [5] (Predicted value for the related isomer 5-Chloro-6-hydroxynicotinic acid) |

| Solubility | Soluble in water and some organic solvents like alcohols. | [6] (General solubility for 4-hydroxynicotinic acid) |

| Storage | Inert atmosphere, room temperature, sealed in dry conditions. | [5] |

Synthesis of this compound

The following is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on well-established reactions in heterocyclic chemistry and serves as a reliable starting point for laboratory synthesis.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2-chloro-3-oxoprop-1-en-1-yl)amino)malonate

-

To a solution of 3-amino-3-chloroacrylaldehyde (1 equivalent) in anhydrous ethanol, add diethyl malonate (1.1 equivalents).

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude intermediate can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Cyclization to form the Pyridone Ring

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2 equivalents) to anhydrous ethanol under an inert atmosphere.

-

To this solution, add the crude intermediate from Step 1, dissolved in a minimal amount of anhydrous ethanol.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

After cooling, carefully neutralize the mixture with aqueous HCl.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the intermediate from Step 2 in a 6 M solution of hydrochloric acid.

-

Heat the mixture to reflux for 12-18 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation of the final product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Due to the lack of published experimental spectra for this compound, the following analysis is based on predicted values and data from structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 12-14 ppm.

-

Amide Proton (-NH-): In the predominant keto form, a broad singlet for the amide proton is expected around 10-12 ppm.

-

Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring. The proton at the 2-position would likely appear around 8.0-8.5 ppm, while the proton at the 5-position would be expected at a slightly higher field, around 6.5-7.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carboxylic Carbonyl Carbon (-COOH): A signal is expected in the range of 165-175 ppm.

-

Pyridone Carbonyl Carbon (C6=O): A signal for the carbonyl carbon of the pyridone ring is expected around 160-170 ppm.

-

Aromatic Carbons: Signals for the four carbons in the pyridine ring are expected in the aromatic region (100-150 ppm). The carbon bearing the chlorine atom (C4) would be deshielded.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected from 2500 to 3300 cm⁻¹.

-

N-H Stretch (Amide): A peak in the range of 3100-3300 cm⁻¹ is expected for the N-H stretch of the pyridone ring.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption for the amide carbonyl is expected around 1650-1680 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M+): An ion peak corresponding to the molecular weight (m/z = 173) would be expected, along with an M+2 peak at m/z = 175 with an intensity of approximately one-third of the M+ peak, which is characteristic of the presence of a chlorine atom.

-

Fragmentation: Common fragmentation patterns would include the loss of water (H₂O) and carbon dioxide (CO₂).

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable scaffold for the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups allows for selective modification to explore structure-activity relationships (SAR).

The chlorine atom at the 4-position can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The carboxylic acid provides a handle for amide bond formation, and the pyridone moiety can also be functionalized. This versatility makes it an attractive starting material for generating libraries of compounds for high-throughput screening.

Below is a proposed synthetic scheme illustrating how this compound could be utilized to synthesize a hypothetical kinase inhibitor scaffold. This demonstrates its practical utility in medicinal chemistry.

This hypothetical workflow showcases how the distinct reactive sites of this compound can be sequentially addressed to build molecular complexity, a fundamental strategy in modern drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential for applications in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its rich functionality, characterized by the presence of a carboxylic acid, a tautomeric hydroxyl/keto group, and a reactive chlorine atom, provides a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogues. Further research into the synthesis and reactivity of this compound is warranted and is likely to uncover novel applications in the development of new therapeutic agents and other valuable chemical products.

References

- 1. xray.uky.edu [xray.uky.edu]

- 2. chemtube3d.com [chemtube3d.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-6-hydroxynicotinic Acid CAS#: 54127-63-8 [m.chemicalbook.com]

- 6. 4-Hydroxynicotinic acid [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-hydroxynicotinic acid is a key heterocyclic building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on a multi-step route commencing from readily available starting materials. The discussion delves into the mechanistic underpinnings of each reaction, providing field-proven insights into experimental choices and optimization. Detailed, step-by-step protocols for the synthesis of key intermediates are provided, alongside a thorough analysis of the critical regioselective hydrolysis step.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. Substituted nicotinic acids, in particular, are of significant interest due to their presence in many pharmaceuticals. This compound (CAS No: 73038-85-4) is a valuable intermediate, characterized by a specific arrangement of chloro, hydroxyl, and carboxylic acid functionalities on the pyridine core. This arrangement allows for selective chemical modifications, making it an attractive starting point for the synthesis of targeted drug candidates. This guide will elucidate the primary synthetic strategies for obtaining this important molecule, with an emphasis on a robust and scalable pathway.

Strategic Synthesis Pathway: A Multi-Step Approach

A logical and well-documented approach to the synthesis of this compound involves a multi-step sequence starting from simple acyclic precursors. This strategy is advantageous as it allows for the controlled introduction of the desired functional groups. The overall pathway can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

This pathway consists of four key transformations:

-

Cyclocondensation: Formation of the pyridine ring to yield ethyl 4,6-dihydroxynicotinate.

-

Chlorination: Conversion of the dihydroxy intermediate to the corresponding dichloro derivative.

-

Hydrolysis: Saponification of the ester to the carboxylic acid.

-

Selective Monohydrolysis: Regioselective replacement of one chlorine atom with a hydroxyl group.

The causality behind this strategic choice lies in the robust and high-yielding nature of the initial cyclization and subsequent chlorination and hydrolysis steps, which provide a reliable supply of the key 4,6-dichloronicotinic acid intermediate. The final selective hydrolysis, while challenging, allows for the precise installation of the desired 6-hydroxy group.

Part 1: Synthesis of the Key Intermediate: 4,6-Dichloronicotinic Acid

The synthesis of the crucial precursor, 4,6-dichloronicotinic acid, is a well-established three-step process.

Step 1.1: Synthesis of Ethyl 4,6-dihydroxynicotinate

The initial formation of the pyridine ring is achieved through a cyclocondensation reaction between diethyl 1,3-acetonedicarboxylate and triethyl orthoformate in the presence of acetic anhydride and ammonia.

Caption: Chlorination of Ethyl 4,6-dihydroxynicotinate.

Mechanistic Insight: The hydroxyl groups of the pyridone tautomer are converted to chloro groups by reaction with phosphorus oxychloride. The reaction is driven by the formation of strong P-O bonds in the phosphate byproducts.

Experimental Protocol:

-

To 500 mL of phosphorus oxychloride, slowly add 60 g (0.328 mol) of ethyl 4,6-dihydroxynicotinate.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into ice water and stir for 30 minutes.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under vacuum to obtain the crude product.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4,6-dihydroxynicotinate | |

| Molar Mass | 183.16 g/mol | |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | |

| Reaction Time | 2 hours | |

| Reaction Temperature | Reflux | |

| Product | Ethyl 4,6-dichloronicotinate | |

| Molar Mass | 220.05 g/mol | |

| Yield | ~90% |

Step 1.3: Synthesis of 4,6-Dichloronicotinic Acid

The final step in the synthesis of the key intermediate is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Caption: Hydrolysis of Ethyl 4,6-dichloronicotinate.

Mechanistic Insight: This is a standard saponification reaction where the ester is hydrolyzed under basic conditions, followed by acidification to protonate the carboxylate and precipitate the carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl 4,6-dichloronicotinate (25.95 g, 118 mmol) in a 4:1:1 mixture of THF:Methanol:Water (600 mL).

-

Add a 6.25 M sodium hydroxide solution (40 mL).

-

After 30 minutes, acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

-

Dilute with a 1:1 mixture of EtOAc:Et₂O and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product. [1]

Parameter Value Reference Starting Material Ethyl 4,6-dichloronicotinate [1] Molar Mass 220.05 g/mol Reagents Sodium hydroxide, Hydrochloric acid [1] Solvent THF:Methanol:Water (4:1:1) [1] Reaction Time 30 minutes [1] Product 4,6-Dichloronicotinic acid [1] Molar Mass 192.00 g/mol | Yield | ~96% | [1]|

Part 2: The Critical Step - Selective Monohydrolysis

The conversion of 4,6-dichloronicotinic acid to this compound is the most challenging and critical step in this synthetic sequence. It requires the regioselective substitution of the chlorine atom at the 6-position.

Understanding Regioselectivity in Nucleophilic Aromatic Substitution (SNA_r) of Dichloropyridines:

The regioselectivity of SNAr reactions on dichloropyridines is governed by the electronic properties of the pyridine ring. The nitrogen atom is strongly electron-withdrawing, and its effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. This makes these positions more susceptible to nucleophilic attack.

In the case of 4,6-dichloronicotinic acid, both the 4- and 6-positions are activated towards nucleophilic attack. However, the position of the carboxylic acid group at C3 also influences the electron distribution. The electron-withdrawing nature of the carboxylic acid group further deactivates the adjacent C4 position to some extent, while the C6 position remains highly activated by the ring nitrogen. This electronic difference can be exploited to achieve selective substitution at the 6-position.

Proposed Protocol for Selective Monohydrolysis:

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloronicotinic acid in a suitable solvent such as aqueous dioxane or N-methyl-2-pyrrolidone (NMP).

-

Base Addition: Add a carefully controlled amount of a moderately strong base, such as sodium carbonate or potassium carbonate (1.0-1.2 equivalents). The use of a milder base is intended to favor the more reactive C6 position and minimize the competing reaction at C4.

-

Temperature Control: Heat the reaction mixture to a moderate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or HPLC. Overheating could lead to a loss of selectivity.

-

Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like NMP or a mixture like aqueous dioxane can facilitate the SNAr reaction by solvating the cationic counter-ion of the base and not strongly solvating the nucleophile (hydroxide), thus increasing its reactivity.

-

Base: A moderately strong base is chosen to deprotonate water to form the hydroxide nucleophile in a controlled manner. A very strong base like sodium hydroxide might lead to a more aggressive reaction and potentially lower selectivity.

-

Temperature: The reaction temperature is a critical parameter. It needs to be high enough to overcome the activation energy barrier but not so high as to promote the less favorable reaction at the C4 position.

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of a variety of biologically active molecules. The presence of three distinct functional groups (carboxylic acid, chloro, and hydroxyl) allows for a wide range of chemical transformations, including:

-

Amide bond formation: The carboxylic acid can be readily converted to amides, which are common functionalities in many drugs.

-

Nucleophilic substitution of the chloro group: The remaining chlorine atom at the 4-position can be displaced by various nucleophiles to introduce further diversity.

-

Derivatization of the hydroxyl group: The hydroxyl group can be alkylated or acylated to modulate the physicochemical properties of the final compound.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good overall yield through a well-defined pathway. The key to a successful synthesis lies in the careful execution of each step, particularly the final regioselective monohydrolysis of 4,6-dichloronicotinic acid. A thorough understanding of the underlying reaction mechanisms and the factors influencing regioselectivity is crucial for optimizing the reaction conditions and achieving a high purity of the desired product. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers and scientists to confidently synthesize this important building block for drug discovery and development.

References

-

Organic Syntheses Procedure. 3. [Link]

-

The Chemistry Behind 4,6-Dichloronicotinic Acid: Synthesis & Applications. The Chemistry Behind 4,6-Dichloronicotinic Acid: Synthesis & Applications. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Working with Hazardous Chemicals. [Link]

-

iChemical. Ethyl 4,6-dihydroxynicotinate, CAS No. 6975-44-6. [Link]

-

Organic Syntheses Procedure. Nicotinic acid, 6-hydroxy-. [Link]

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Organic Syntheses Procedure. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

- Google Patents. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

-

PrepChem.com. Synthesis of 6-chloronicotinic acid. [Link]

-

NIH. Ethyl 4,6-Dihydroxynicotinate | C8H9NO4 | CID 54676837 - PubChem. [Link]

-

ResearchGate. Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols | Request PDF. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

-

New Journal of Chemistry (RSC Publishing). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. [Link]

-

ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

-

Seven Chongqing Chemdad Co. ,Ltd. 4,6-Dichloronicotinic acid. [Link]

Sources

The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Researchers

Abstract

Nicotinic acid, or niacin (Vitamin B3), has long been a cornerstone in the management of dyslipidemia. However, the therapeutic potential of its derivatives extends far beyond lipid modulation. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of nicotinic acid derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the nuanced mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating anti-inflammatory, antimicrobial, anticancer, antioxidant, and neuroprotective effects. This guide emphasizes the causality behind experimental choices and provides a framework for the rational design of novel therapeutic agents based on the nicotinic acid scaffold.

Introduction: Beyond the Lipid Hypothesis

For over five decades, nicotinic acid has been utilized for its robust effects on lipid profiles, primarily its ability to lower low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL).[1][2][3] These effects are largely mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2) on adipocytes, which inhibits lipolysis and reduces the flux of free fatty acids to the liver.[4][5][6] While effective, the clinical use of nicotinic acid has been hampered by side effects, most notably cutaneous flushing. This has spurred extensive research into novel derivatives with improved therapeutic windows and a broader range of biological activities.

This guide moves beyond the classical lipid-lowering paradigm to explore the pleiotropic effects of nicotinic acid derivatives, which are increasingly recognized for their potential in treating a multitude of diseases, including inflammatory conditions, infectious diseases, cancer, and neurodegenerative disorders.[1][2][7] We will examine how modifications to the core nicotinic acid structure give rise to a remarkable diversity of pharmacological actions.

The Central Hub: GPR109A Signaling and Beyond

A fundamental understanding of the molecular targets of nicotinic acid is crucial for appreciating the activities of its derivatives. GPR109A is a key receptor, not only in adipocytes but also in various immune cells, including monocytes and macrophages.[4][8][9]

GPR109A-Mediated Anti-inflammatory Pathway

Activation of GPR109A in immune cells by nicotinic acid and its derivatives triggers a cascade of anti-inflammatory events. This signaling is primarily mediated through a Gαi-coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA) and impacts inflammatory gene expression.

A critical consequence of GPR109A activation is the inhibition of the NF-κB signaling pathway.[10][11] Nicotinic acid has been shown to reduce the phosphorylation of IKKβ and IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[10][11] This leads to the suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[10][12]

References

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Nicotinic acid, its mechanism of action and pharmacological effects | Semantic Scholar [semanticscholar.org]

- 4. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. annualreviews.org [annualreviews.org]

- 7. researchgate.net [researchgate.net]

- 8. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. — Immunology [immunology.ox.ac.uk]

- 12. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Pharmacological Relevance of 4-Chloro-6-hydroxynicotinic Acid: A Roadmap for Investigation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective pharmacological significance of 4-Chloro-6-hydroxynicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3). While direct pharmacological data for this specific molecule is not extensively documented, its structural analogy to a broad class of bioactive nicotinic acid derivatives provides a strong rationale for its investigation as a novel therapeutic agent.[1][2] This document synthesizes the known biological activities of related compounds to hypothesize potential mechanisms of action for this compound, with a primary focus on anti-inflammatory and enzyme inhibitory activities. Detailed, field-proven experimental protocols are provided to systematically evaluate these hypotheses. This guide is intended to serve as a foundational roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising, yet under-explored, chemical entity.

Introduction: The Rationale for Investigating this compound

Nicotinic acid and its derivatives are a versatile class of compounds with a rich history in pharmacology, most notably as lipid-lowering agents.[3][4] Beyond their effects on cholesterol, these pyridine-based scaffolds have demonstrated a wide array of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties.[2][4][5] The introduction of substituents, such as halogens and hydroxyl groups, onto the pyridine ring can significantly modulate the parent molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its specific substitution pattern, represents an intriguing candidate for pharmacological exploration. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding potential of the hydroxyl group may confer novel biological activities or enhance existing ones. This guide will explore the most promising of these potential activities and provide the experimental frameworks to validate them.

Hypothesized Pharmacological Relevance

Based on the established pharmacology of analogous nicotinic acid derivatives, we propose three primary avenues for the investigation of this compound.

Potential as a Novel Anti-inflammatory Agent

A substantial body of evidence supports the anti-inflammatory properties of nicotinic acid and its derivatives.[6][7] This activity is often mediated through the G protein-coupled receptor GPR109A, which is expressed on immune cells such as monocytes and macrophages.[8][9][10] Activation of GPR109A by nicotinic acid can suppress the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]

Furthermore, certain nicotinic acid derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[11][12] COX-2 inhibitors are a major class of anti-inflammatory drugs.[13][14]

Hypothesis: this compound may exert anti-inflammatory effects through one or both of the following mechanisms:

-

GPR109A-mediated inhibition of NF-κB signaling.

-

Direct inhibition of the COX-2 enzyme.

The following diagram illustrates the proposed GPR109A-mediated anti-inflammatory signaling pathway.

Caption: Workflow for enzyme inhibition assay.

Proposed Synthesis Route

Conclusion and Future Directions

This compound is a molecule of significant, yet untapped, pharmacological potential. Its structural relationship to known bioactive nicotinic acid derivatives strongly suggests that it may possess valuable anti-inflammatory, enzyme-inhibitory, or antimycobacterial properties. The experimental workflows detailed in this guide provide a clear and robust framework for the systematic investigation of these potential activities.

Successful outcomes from these in vitro studies should be followed by more advanced investigations, including:

-

In vivo efficacy studies in animal models of inflammation or infection.

-

Structure-activity relationship (SAR) studies to optimize the molecule's potency and selectivity.

-

Toxicology and safety pharmacology studies to assess its suitability as a drug candidate.

The exploration of this compound represents a promising frontier in the ongoing search for novel therapeutic agents.

References

- Sinthupoom, N., et al. (2014). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Springer-Verlag Berlin Heidelberg.

- El-Dash, Y., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610.

- Balčiūnaitė, K., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.

- Rossi, D., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters, 15(9), 1474-1481.

- BenchChem. (2025). In Vitro Anti-inflammatory Assay Protocol for Cyperol. BenchChem.

- Anand, A., et al. (2011). Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives. Chemical and Pharmaceutical Research, 1(2), 135-139.

- Saeed, A., et al. (2014). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.

- Rossi, D., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.

- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. BenchChem.

- BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. BenchChem.

- BenchChem. (2025).

- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 146, 107136.

- protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io.

- D'souza, T., et al. (2013). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.

- Fayed, B. E., et al. (2017). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 22(11), 1933.

- Al-Amin, M. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.

- de Souza, M. V. N., et al. (2007). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Arkivoc, 2007(16), 141-151.

- Jawad Mohsen, E. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review.

- Khatik, G. L., & Mishra, V. (n.d.). Antibacterial activity of nicotinic acid derivatives (6a–j).

- de Campos-Buzzi, F., et al. (2015). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacological Reports, 67(6), 1111-1117.

- Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676.

- Vilchèze, C., et al. (2018). Nicotinamide Limits Replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin Within Macrophages. The Journal of Infectious Diseases, 217(3), 461-469.

- Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Semantic Scholar.

- G-Biosciences. (n.d.). Enzyme Analysis. G-Biosciences.

- de Campos-Buzzi, F., et al. (2015). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed.

- Pacienza, N., et al. (2019). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells.

- Sharma, P., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1493-1533.

- Pacienza, N., et al. (2019). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PubMed Central.

- Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44.

- Widowati, W., et al. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 20(7), 808-815.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. PrepChem.com.

- Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. PubMed.

- Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia.

- Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com.

- PubChem. (n.d.). 6-Chloro-4-hydroxynicotinic acid. PubChem.

- ChemicalBook. (2025). 2-Hydroxynicotinic acid. ChemicalBook.

- Google Patents. (1999). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.

- Derasp, J. S., et al. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters, 22(19), 7403-7407.

- PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. PubChem.

- PubChemLite. (n.d.). 4-hydroxynicotinic acid (C6H5NO3). PubChemLite.

Sources

- 1. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [cads.arda.or.th]

- 2. researchgate.net [researchgate.net]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]

- 10. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. drugs.com [drugs.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. prepchem.com [prepchem.com]

- 17. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]

A Technical Guide to the Discovery and History of Chlorinated Nicotinic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of chlorinated nicotinic acids from laboratory curiosities to indispensable tools in global agriculture is a compelling narrative of chemical innovation and biological discovery. This technical guide provides an in-depth exploration of the history, synthesis, and mechanism of action of this vital class of pyridine compounds. Initially explored for various biological activities, the chlorination of the pyridine-3-carboxylic acid scaffold was found to dramatically enhance its potency as a plant growth regulator. This led to the development of the picolinic and nicotinic acid-based synthetic auxin herbicides, a class of compounds that has profoundly impacted modern weed management. This guide details the pivotal discoveries of foundational herbicides such as Picloram, Clopyralid, and Aminopyralid, tracing their development from initial synthesis to commercialization. We will examine the evolution of synthetic methodologies, delve into the structure-activity relationships that govern their efficacy, and provide a detailed molecular-level understanding of their mechanism of action through the SCF-TIR1/AFB pathway. This document serves as a comprehensive resource, synthesizing historical context with detailed technical protocols and mechanistic insights for professionals in agrochemical and pharmaceutical research.

Introduction: The Pyridine Scaffold and the Dawn of Chlorination

Pyridine, a foundational heterocyclic aromatic compound, was first isolated in 1849 by Scottish scientist Thomas Anderson from bone oil.[1][2][3] Its unique chemical properties and the presence of the nitrogen heteroatom made it an attractive scaffold for chemical synthesis. One of its simple carboxylic acid derivatives, nicotinic acid (pyridine-3-carboxylic acid), also known as Vitamin B3, is a vital biomolecule. The exploration of pyridine derivatives for various applications, including medicines, dyes, and eventually pesticides, began in earnest in the 20th century.[2][3]